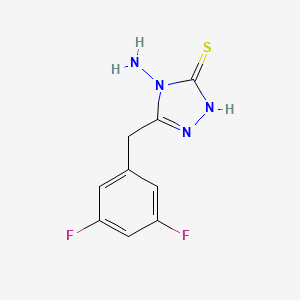![molecular formula C14H27N3O5 B1372484 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol CAS No. 405075-82-3](/img/structure/B1372484.png)
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
説明
Chemical Reactions Analysis
While specific chemical reactions involving 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol are not detailed in the search results, it’s known that 1,3-Bis (tert-butoxycarbonyl)guanidine may be used to produce a guanidinyl derivative during the multi-step synthesis of (-)-crispine E .科学的研究の応用
Synthesis and Methodologies
- An optimized, high-yielding synthesis of similar guanidino compounds demonstrates the scalability and efficiency of such methods. The product requires no further purification, indicating its potential in large-scale applications (Hickey et al., 2012).
- The synthesis of per-6-guanidinylated cyclodextrins, using similar guanidino groups, shows the adaptability of this chemistry for creating diverse molecular architectures (Kraus et al., 2006).
Chemical Reactivity and Applications
- Research has explored the efficient formation of bis-Boc protected guanidine, highlighting the potential of guanidino groups in modifying amino compounds, which could have implications in various chemical syntheses (Kim & Qian, 1993).
- Chiral bis(guanidino)iminophosphorane catalysts have been developed, showcasing the use of guanidino derivatives in enantioselective synthesis, a crucial aspect in pharmaceutical research (Kondoh et al., 2015).
Biological and Medicinal Chemistry
- Certain guanidines and guanidinylated peptides, derived from guanidino compounds, have substantial potential as therapeutics. Their efficient synthesis is pivotal for accessing these compounds (Wester et al., 2021).
- Novel guanidino sugars, as isonucleoside analogs, have been synthesized and evaluated for biological activity. This research underscores the importance of guanidino derivatives in developing new therapeutic agents (Xavier et al., 2021).
特性
IUPAC Name |
tert-butyl N-[N'-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O5/c1-13(2,3)21-11(19)16-10(15-8-7-9-18)17-12(20)22-14(4,5)6/h18H,7-9H2,1-6H3,(H2,15,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOFCFTBQYREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)


![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)
![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)